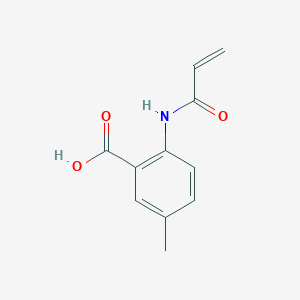

2-Acrylamido-5-methylbenzoic acid

Description

2-Acrylamido-5-methylbenzoic acid is a benzoic acid derivative featuring an acrylamido substituent at the 2-position and a methyl group at the 5-position. This compound combines the reactivity of the acrylic acid moiety with the aromatic and acidic properties of the benzoic acid backbone. Potential applications include its use as a monomer for functional polymers or as a precursor in pharmaceutical synthesis, leveraging the reactivity of the acrylamido group for crosslinking or conjugation .

Properties

CAS No. |

150467-92-8 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-methyl-2-(prop-2-enoylamino)benzoic acid |

InChI |

InChI=1S/C11H11NO3/c1-3-10(13)12-9-5-4-7(2)6-8(9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15) |

InChI Key |

XMYDZMDCSXTYQU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |

Synonyms |

Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]- (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct acylation method involves reacting 2-amino-5-methylbenzoic acid with acryloyl chloride in the presence of a base such as triethylamine (TEA). The amine group at position 2 undergoes nucleophilic attack on the electrophilic carbonyl carbon of acryloyl chloride, forming the acrylamido bond. The carboxylic acid group remains intact due to its lower reactivity under controlled conditions.

Procedure :

-

Dissolve 2-amino-5-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Add TEA (2.5 equiv) to deprotonate the amine and scavenge HCl.

-

Introduce acryloyl chloride (1.2 equiv) dropwise while maintaining the temperature below 5°C.

-

Stir the mixture at room temperature for 6–12 hours.

-

Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield and Purity :

Challenges and Optimizations

-

Carboxylic Acid Interference : The presence of the carboxylic acid may lead to mixed anhydride formation. Using a bulky base (e.g., TEA) and low temperatures suppresses this side reaction.

-

Solubility : Polar aprotic solvents like dimethylformamide (DMF) improve substrate solubility but may necessitate longer reaction times.

Method 2: Coupling Using Activated Acrylic Acid

HATU-Mediated Amidation

This method leverages peptide coupling chemistry to activate acrylic acid for reaction with the amine. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates the formation of an active ester intermediate, enhancing electrophilicity.

Procedure :

-

Dissolve 2-amino-5-methylbenzoic acid (1.0 equiv) and acrylic acid (1.2 equiv) in DMF.

-

Add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIEA, 3.0 equiv).

-

Stir at room temperature for 4–6 hours.

-

Purify via precipitation in cold diethyl ether.

Yield and Purity :

Advantages Over Direct Acylation

-

Milder Conditions : Avoids highly reactive acyl chlorides.

-

Reduced Side Reactions : Selective activation minimizes carboxylic acid participation.

Method 3: Palladium-Catalyzed Amination of 2-Iodo-5-Methylbenzoic Acid

Synthesis of 2-Iodo-5-Methylbenzoic Acid

The iodinated precursor is synthesized via diazotization of 2-amino-5-methylbenzoic acid followed by iodide substitution:

-

Treat 2-amino-5-methylbenzoic acid with NaNO₂ and HCl at 0°C to form the diazonium salt.

-

Add KI to displace the diazo group, yielding 2-iodo-5-methylbenzoic acid (85% yield).

Buchwald-Hartwig Amination

The iodo substituent is replaced with acrylamide via palladium catalysis:

-

Combine 2-iodo-5-methylbenzoic acid (1.0 equiv), acrylamide (1.5 equiv), Pd(OAc)₂ (5 mol%), and XantPhos (10 mol%) in dioxane.

-

Heat at 100°C for 12 hours under argon.

-

Purify via column chromatography.

Yield and Purity :

-

Yield : 60–75% (inferred from analogous aryl aminations).

-

Purity : >90% after purification.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Acylation | HATU Coupling | Palladium Catalysis |

|---|---|---|---|

| Yield (%) | 70–85 | 80–90 | 60–75 |

| Purity (%) | >95 | >98 | >90 |

| Cost | Low | Moderate | High |

| Reaction Time | 6–12 h | 4–6 h | 12–24 h |

| Scalability | High | Moderate | Low |

Key Insights :

-

Direct Acylation : Cost-effective and scalable but requires careful temperature control.

-

HATU Coupling : High yields and purity but involves expensive reagents.

-

Palladium Catalysis : Versatile for diverse substrates but limited by catalyst cost and sensitivity.

Chemical Reactions Analysis

Types of Reactions

2-Acrylamido-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Acrylamido-5-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

*Estimated data based on structural analogs.

Research Findings and Key Insights

- Cyclization Tendencies : Substituents at position 5 (e.g., methyl vs. nitro) critically influence intramolecular reactions. Methyl groups reduce cyclization, enabling successful amide bond formation in this compound .

- Solubility: Hydroxyl or amino groups (e.g., in 5-Amino-2-hydroxybenzoic acid) enhance aqueous solubility, whereas lipophilic groups like methyl or benzamido improve membrane permeability .

- Thermal Stability : Bromine and nitro substituents increase molecular density and melting points, as seen in 5-Acetamido-2-bromobenzoic acid (186°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Acrylamido-5-methylbenzoic acid with high yield and purity?

- Methodological Answer : Start with 2-amino-5-methylbenzoic acid (precursor) and react with acryloyl chloride under amidation conditions. Use polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., NaOH or K₂CO₃) to deprotonate the amine. Purify via column chromatography or recrystallization, monitoring progress with TLC or HPLC. Ensure stoichiometric control to minimize by-products like unreacted acryloyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm acrylamido (-NH-C=O) and methyl (-CH₃) group positions. For example, the methyl group in the benzoic acid moiety typically resonates at ~2.3 ppm in 1H NMR .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands.

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion for C₁₁H₁₁NO₃).

- Elemental Analysis : Confirm purity (>98%) by matching experimental and theoretical C/H/N/O ratios .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C in a desiccated environment. Avoid exposure to moisture, oxygen, or extreme pH conditions. For lab handling, use inert atmospheres (N₂/Ar) if the compound is sensitive to oxidation, as recommended for structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Synthesis Consistency : Compare purity profiles (HPLC) and synthetic protocols across studies. Contradictions often arise from residual solvents or unreacted intermediates.

- Standardized Bioassays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and enzyme concentrations (e.g., 0.1–10 μM inhibitor ranges).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes, reconciling discrepancies between in vitro and in silico data .

Q. What mechanistic insights exist for the reactivity of the acrylamido group in nucleophilic environments?

- Methodological Answer :

- Michael Addition Studies : React the compound with thiols (e.g., glutathione) or amines under varying pH (4–9). Monitor reaction kinetics via 1H NMR (e.g., disappearance of acrylamido vinyl protons at δ 5.5–6.5 ppm).

- DFT Calculations : Map energy barriers for nucleophilic attack using Gaussian09 or ORCA. Compare with experimental data to validate reaction pathways .

Q. How to design experiments to assess the compound’s role in enzyme inhibition?

- Methodological Answer :

- Enzyme Kinetics : Measure Km and Vmax using Lineweaver-Burk plots at increasing inhibitor concentrations (0–50 μM). For example, test inhibition of tyrosinase or proteases, referencing protocols for benzothiazole derivatives .

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography at 1.8 Å resolution) to identify binding interactions.

- Competitive vs. Non-Competitive Assays : Use substrate analogs (e.g., 2-aminobenzoic acid) to determine inhibition modality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.